molecular formula C13H14FN3O2 B2534790 1-[1-(4-fluorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole CAS No. 956607-04-8

1-[1-(4-fluorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2534790
CAS No.: 956607-04-8
M. Wt: 263.272
InChI Key: MVBARGXPOZYIFR-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a nitroethyl-substituted pyrazole derivative characterized by a 4-fluorophenyl group and a nitroethyl side chain attached to the pyrazole ring. The compound’s structure includes a planar pyrazole core with methyl groups at positions 3 and 5, contributing to steric bulk and electronic modulation. This compound is synthesized via alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole with (±)-1-(1-bromoethyl)-4-fluorobenzene, as described in .

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2/c1-9-7-10(2)17(15-9)13(8-16(18)19)11-3-5-12(14)6-4-11/h3-7,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBARGXPOZYIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-fluorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-fluorobenzaldehyde with nitroethane to form 1-(4-fluorophenyl)-2-nitropropene. This intermediate is then reacted with 3,5-dimethylpyrazole under specific conditions to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound often utilize advanced catalytic systems and eco-friendly procedures, such as microwave-assisted reactions and ligand-free systems, to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Fluorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[1-(4-Fluorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-[1-(4-fluorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Halogen-Substituted Analogs

1-{1-(4-Chlorophenyl)-2-Nitroethyl}-3,5-Dimethyl-1H-Pyrazole (CAS 956910-07-9)

  • Structural Differences : The 4-fluorophenyl group in the target compound is replaced with 4-chlorophenyl.
  • Physicochemical Properties : The chloro analog has a molecular weight of 279.72 g/mol and an XLogP3 of 3.1, indicating higher lipophilicity compared to the fluoro variant (fluorine’s lower lipophilicity reduces XLogP3) .
  • Implications : The chlorine atom’s larger size and stronger electron-withdrawing nature may enhance membrane permeability but reduce solubility in polar solvents.

5-(3,5-Difluorophenyl)-1-(4-Fluorophenyl)-3-Trifluoromethyl-1H-Pyrazole

  • Structural Differences : Features a 3,5-difluorophenyl group and a trifluoromethyl (CF3) substituent.
  • Key Features : The CF3 group increases electron-withdrawing effects and metabolic stability, while multiple fluorine atoms enhance steric and electronic complexity .
  • Applications : Such modifications are common in agrochemicals and pharmaceuticals for improved target binding.

Nitro Group Positional Isomers

(±)-1-[1-(4-Fluorophenyl)Ethyl]-3,5-Dimethyl-4-Nitro-1H-Pyrazole (5b)

  • Structural Differences : The nitro group is positioned at C4 of the pyrazole ring instead of the nitroethyl side chain.
  • Synthesis : Prepared via alkylation of 3,5-dimethyl-4-nitro-1H-pyrazole with a bromoethyl intermediate .
  • Impact : The nitro group on the ring may alter electronic distribution, reducing conformational flexibility compared to the nitroethyl chain.

Heterocyclic Hybrids

4-(4-Chlorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole

  • Structural Differences : Incorporates a thiazole ring and a triazole moiety.
  • Crystallography : The molecule is nearly planar except for one perpendicular fluorophenyl group, influencing packing efficiency and solubility .
  • Applications : Such hybrids are explored for antimicrobial and anticancer activities due to enhanced π-π stacking interactions.

Complex Heterocyclic Systems

1-[5-tert-Butyl-3-(4-Fluorophenyl)-2-Methylpyrazolo[1,5-a]Pyrimidin-7-yl]-3,5-Dimethyl-1H-Pyrazole

  • Structural Differences : Features a fused pyrazolo-pyrimidine ring system with tert-butyl and methyl groups.
  • Key Features : Increased steric bulk from tert-butyl may hinder enzymatic degradation, while the extended π-system could enhance binding to hydrophobic targets .

Biological Activity

1-[1-(4-fluorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

  • Molecular Formula : C15H18FN3O2
  • CAS Number : 630414-38-9

The presence of the 4-fluorophenyl and nitroethyl groups contributes to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Nitration of 4-fluoroacetophenone to introduce the nitro group.
  • Condensation with 3,5-dimethylpyrazole under acidic conditions.

These steps often utilize strong acids as catalysts and solvents like dichloromethane or ethanol to facilitate the reaction.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of related pyrazole derivatives on various cancer cell lines. For instance, a derivative with a similar structure demonstrated an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard drug 5-FU (IC50 = 8.34 µM) . This indicates significant potential for developing pyrazole-based anticancer agents.

CompoundCell LineIC50 (µM)
This compoundC65.13
5-FUC68.34

The mechanism by which this compound exerts its biological effects may involve:

  • Apoptosis Induction : Flow cytometry analysis has shown that compounds similar to this one can induce apoptosis in cancer cells by arresting the cell cycle at various phases (G0/G1, S, and G2/M) .
  • Reactive Intermediates Formation : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cell death.

Case Studies and Research Findings

A review of recent literature reveals a broad spectrum of biological activities associated with pyrazole derivatives:

  • Anti-inflammatory Effects : Pyrazole compounds have been reported to inhibit cyclooxygenase enzymes, reducing inflammation .
  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties against various pathogens .
  • Neuroprotective Effects : Certain pyrazoles have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[1-(4-fluorophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole, and how are intermediates purified?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with diketones. For example, hydrazine intermediates (e.g., 1-(4-fluorophenyl)-2-nitroethylhydrazine) are reacted with 3,5-dimethyl-1H-pyrazole precursors in ethanol under reflux (12–24 hours) under inert gas (N₂) . Purification involves extraction with ethyl acetate, column chromatography (silica gel, hexane/ethyl acetate gradient), and recrystallization from dichloromethane. Monitoring via TLC and characterization by FTIR (C=N stretch at ~1600 cm⁻¹) and ¹H NMR (pyrazole protons at δ 6.2–6.8 ppm) are critical .

Q. How is the compound characterized spectroscopically, and what key signals confirm its structure?

  • Methodological Answer :

  • ¹H NMR : Aromatic protons from the 4-fluorophenyl group appear as doublets (δ 7.2–7.8 ppm, J = 8.5 Hz), while pyrazole protons resonate as singlets (δ 6.2–6.5 ppm). The nitroethyl group shows a triplet for CH₂NO₂ (δ 4.5–5.0 ppm) .
  • FTIR : Peaks at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C–F stretch) confirm functional groups .
  • LC-MS : Molecular ion [M+H]⁺ matches the theoretical mass (e.g., m/z 318.3 for C₁₃H₁₄FN₃O₂) .

Q. What safety precautions are essential during synthesis and handling?

  • Methodological Answer : Use fume hoods to avoid inhalation of nitroethyl intermediates (potential carcinogens). Wear nitrile gloves and goggles due to irritant properties. Store at 2–8°C in airtight containers to prevent decomposition. Emergency protocols for skin contact include immediate washing with 10% ethanol .

Advanced Research Questions

Q. How do substituent positions (e.g., 4-fluorophenyl vs. 3,5-dimethyl groups) influence electronic and steric effects in reactivity?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing 4-fluorophenyl group reduces electron density at the pyrazole ring, enhancing electrophilic substitution at position 4. DFT calculations (e.g., HOMO-LUMO gaps) predict regioselectivity in cross-coupling reactions .
  • Steric Effects : 3,5-Dimethyl groups create steric hindrance, limiting access to the pyrazole N1 position. X-ray crystallography (e.g., dihedral angles >60° between aryl rings) confirms restricted rotation, affecting binding to biological targets .

Q. What crystallographic features explain the compound’s stability, and how do intermolecular interactions affect packing?

  • Methodological Answer : Single-crystal X-ray analysis reveals C–H···π interactions (2.8–3.2 Å) between the 4-fluorophenyl and pyrazole rings, stabilizing the lattice. The nitroethyl group participates in weak hydrogen bonds (N–O···H–C, 2.5 Å), contributing to a monoclinic crystal system (P2₁/c space group) with Z = 4 . Thermal analysis (DSC) shows a melting point of 180–185°C, correlating with strong van der Waals forces .

Q. How can computational modeling optimize derivatives for antimicrobial activity?

  • Methodological Answer :

  • Docking Studies : Pyrazole derivatives dock into E. coli DNA gyrase (PDB: 1KZN) with binding energies <−8 kcal/mol. The nitroethyl group forms hydrogen bonds with Thr165, while the 4-fluorophenyl moiety fits into a hydrophobic pocket .
  • QSAR Models : LogP values >2.5 correlate with increased biofilm inhibition (MIC₉₀ = 32 µg/mL against S. aureus). Hammett σ constants for substituents predict electron-deficient rings enhance activity .

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